molecular formula C8H10BrN3 B11880614 6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide

6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide

Cat. No.: B11880614
M. Wt: 228.09 g/mol
InChI Key: ODSMRHADFCOZEP-UHFFFAOYSA-N
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Description

6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This particular compound is characterized by a methyl group attached to the sixth position of the benzimidazole ring and an amine group at the second position, with a hydrobromide salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with methyl isocyanate under controlled conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as nickel or rhodium, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and substituted benzimidazoles with various functional groups .

Scientific Research Applications

6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide
  • 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

Uniqueness

6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the sixth position and the amine group at the second position allows for unique interactions with molecular targets, differentiating it from other benzimidazole derivatives .

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

6-methyl-1H-benzimidazol-2-amine;hydrobromide

InChI

InChI=1S/C8H9N3.BrH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h2-4H,1H3,(H3,9,10,11);1H

InChI Key

ODSMRHADFCOZEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N.Br

Origin of Product

United States

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